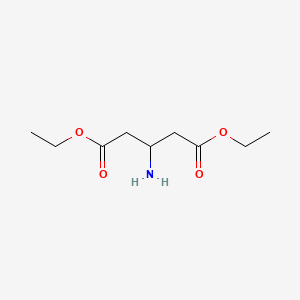

Diethyl 3-aminopentanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 3-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERJDKNLNWRJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329280 | |

| Record name | diethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60793-95-5 | |

| Record name | diethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 3-aminoglutarate chemical structure and properties

Synthesis, Physicochemical Profile, and Pharmaceutical Applications

Executive Summary

Diethyl 3-aminoglutarate (Diethyl 3-aminopentanedioate) is a versatile

Chemical Identity & Structural Analysis[1]

Diethyl 3-aminoglutarate is an achiral, pro-chiral molecule containing a primary amine at the

| Parameter | Technical Specification |

| IUPAC Name | Diethyl 3-aminopentanedioate |

| Common Synonyms | Diethyl |

| CAS Number | 51865-85-1 (Free base); 60793-95-5 (Hydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| SMILES | CCOC(=O)CC(N)CC(=O)OCC |

| Stereochemistry | Achiral (Plane of symmetry through C3-N bond) |

Physicochemical Profile

The esterification of the polar carboxylic acid groups significantly alters the physical properties, rendering the molecule lipophilic and soluble in organic solvents, which facilitates its use in synthetic organic chemistry.

| Property | Value / Description |

| Physical State | Colorless to pale yellow oil (Free base); White crystalline solid (HCl salt) |

| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted) |

| Solubility | Soluble in EtOH, MeOH, DCM, EtOAc; Sparingly soluble in water (Free base) |

| pKa (Amine) | ~9.0–9.5 (Estimated based on |

| Stability | Susceptible to hydrolysis under acidic/basic conditions; Amine sensitive to oxidation |

Synthetic Methodologies

A. Primary Route: Reductive Amination of Diethyl 3-Oxoglutarate

The most robust and scalable method for synthesizing diethyl 3-aminoglutarate involves the reductive amination of diethyl 3-oxoglutarate (diethyl acetone-1,3-dicarboxylate). This route avoids the harsh conditions of Michael additions and provides high yields.[1]

Mechanism:

-

Imine Formation: Condensation of the ketone with ammonium acetate to form the intermediate enamine/imine.

-

Reduction: Selective reduction of the C=N bond using Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (

Protocol:

-

Reactants: Dissolve Diethyl 3-oxoglutarate (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol.

-

Reduction: Add

(0.7 eq) portion-wise at 0°C. -

Reaction: Stir at room temperature for 12–24 hours under inert atmosphere (

). -

Workup: Acidify with concentrated HCl to pH < 2 (to decompose excess borohydride), then basify to pH > 10 with

. Extract with Chloroform or DCM. -

Purification: The crude oil can be purified via vacuum distillation or converted to the HCl salt for crystallization.

B. Alternative Route: Oxime Reduction

-

Step 1: Reaction of diethyl 3-oxoglutarate with hydroxylamine hydrochloride to form the oxime.

-

Step 2: Catalytic hydrogenation (

, Pd/C) or Zinc/Acetic Acid reduction of the oxime to the amine.

Figure 1: Reductive amination pathway for the synthesis of diethyl 3-aminoglutarate.

Biological Mechanism: The "Silent" False Transmitter

While the diethyl ester is primarily a synthetic intermediate, its hydrolyzed form, 3-aminoglutaric acid (3-AG) , possesses significant neuropharmacological properties. It acts as a "silent" false transmitter in glutamatergic synapses.

-

Vesicular Loading: 3-AG is recognized by Vesicular Glutamate Transporters (VGLUT) and actively pumped into synaptic vesicles, competing with the native neurotransmitter L-Glutamate.

-

Release & Silence: Upon neuronal depolarization, vesicles containing 3-AG fuse with the presynaptic membrane. However, unlike Glutamate, 3-AG has low affinity for postsynaptic AMPA, NMDA, and Kainate receptors.

-

Outcome: The release event occurs, but the postsynaptic signal is "silenced," effectively dampening excitatory transmission without the side effects of direct receptor antagonism.

Figure 2: Mechanism of 3-aminoglutarate as a silent false transmitter in glutamatergic neurons.

Applications in Drug Discovery

A. Peptidomimetics & Beta-Amino Acids

Diethyl 3-aminoglutarate serves as a precursor for

B. Heterocycle Synthesis

The molecule's 1,3-dicarbonyl spacing relative to the amine makes it an ideal "staple" for constructing heterocycles:

- -Lactams: Cyclization can yield carbapenem-like cores.

-

Glutarimides: Heating or treatment with base can induce cyclization to 3-aminoglutarimide derivatives.

-

Azobenzene Templates: Recent research utilizes this scaffold to link photo-switchable azobenzenes for light-controlled enzymatic processes (See Ref 1).

Safety & Handling

-

Hazards: As an aliphatic amine, the compound is likely an irritant to eyes, skin, and respiratory tracts. The hydrochloride salt is generally safer to handle than the free base oil.

-

Storage: Store under inert gas (

or Ar) at -20°C to prevent oxidation of the amine and hydrolysis of the esters. -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

-

Light-controlled enzym

-CD using a recyclable azobenzene template. Source: Royal Society of Chemistry (RSC), 2023. Context: Describes the synthesis of diethyl 3-aminoglutarate via reductive amination. -

3-Aminoglutarate is a "silent" false transmitter for glutamate neurons. Source: Neuropharmacology, 2015. Context: Details the biological mechanism of the acid form.

-

Diethyl 3-aminopentanedioate (CAS 51865-85-1) Entry. Source: ChemicalBook / BLD Pharm. Context: Verification of CAS number and chemical identity.[2]

Sources

A Researcher's Guide to the Safe Handling of Diethyl 3-aminopentanedioate

An In-depth Technical Guide for Drug Development Professionals

Introduction

Diethyl 3-aminopentanedioate is a valuable chemical intermediate in organic synthesis and drug discovery. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount for protecting researchers and ensuring the integrity of experimental work. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a practical, in-depth perspective on the safe handling, storage, and emergency management of this compound. The information herein is synthesized from publicly available safety data and is intended to supplement, not replace, official institutional and supplier-provided SDS documentation.

Section 1: Core Hazard Profile and Risk Mitigation

While comprehensive toxicological data for Diethyl 3-aminopentanedioate is not extensively published, its structural components—a secondary amine and two ethyl ester groups—suggest a hazard profile that warrants careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Key Hazard Considerations:

-

Skin and Eye Irritation: Amines and esters can be irritating upon contact. Prolonged or repeated exposure may lead to dermatitis.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.

-

Ingestion: While not a primary route of occupational exposure, ingestion could be harmful.

Risk Mitigation Strategy: The cornerstone of safe handling is a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and prudent work practices to minimize all potential routes of exposure.

Section 2: Safe Laboratory Operations

A proactive approach to safety is essential when working with Diethyl 3-aminopentanedioate. The following protocols are designed to provide a comprehensive safety framework.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, thereby providing a passive layer of protection.

-

Chemical Fume Hood: All handling of Diethyl 3-aminopentanedioate, including weighing, transferring, and use in reactions, should be conducted within a properly functioning chemical fume hood. This is crucial for preventing the inhalation of any potential vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the path to them is unobstructed.

Personal Protective Equipment (PPE): A User-Controlled Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

| PPE Category | Specification | Rationale |

| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes to the eyes. Goggles provide a more complete seal and are recommended when there is a higher risk of splashing. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Nitrile gloves offer good resistance to a range of chemicals. It is advisable to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for tears or holes before use. |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |

Prudent Storage and Handling Practices

Proper storage is vital for maintaining the chemical's stability and preventing accidents.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.

-

Ignition Sources: Although not classified as highly flammable, it is good practice to keep it away from open flames, sparks, and hot surfaces.[1][2]

-

Static Discharge: For transfers of large quantities, ensure that containers and receiving equipment are grounded and bonded to prevent the buildup of static electricity.[1][2]

Section 3: Emergency Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Should the chemical come into contact with skin, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Spill Management Workflow

A systematic approach is necessary for safely managing a spill of Diethyl 3-aminopentanedioate.

Caption: Workflow for handling a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4] A water spray can be used to cool fire-exposed containers.[4]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Section 4: Physicochemical and Toxicological Profile

Understanding the physical and chemical properties of a substance is key to anticipating its behavior in the laboratory.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H17NO4 | [5] |

| Molecular Weight | 203.24 g/mol | [5] |

| Appearance | Data not widely available; likely a liquid or low-melting solid | |

| Topological Polar Surface Area | 78.6 Ų | [5] |

Toxicological Information

Detailed toxicological studies on Diethyl 3-aminopentanedioate are not extensively documented in the reviewed sources. However, based on the functional groups present, the following can be inferred:

-

Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on general principles for similar chemical structures.

-

Skin Corrosion/Irritation: Expected to be a skin irritant.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Carcinogenicity and Mutagenicity: No data available to suggest carcinogenic or mutagenic effects.

It is imperative for researchers to treat this compound with the appropriate level of caution, assuming it to be hazardous until proven otherwise through comprehensive toxicological assessment.

Conclusion

The safe and effective use of Diethyl 3-aminopentanedioate in a research and development setting is contingent upon a robust understanding of its potential hazards and the diligent application of safety protocols. By integrating engineering controls, appropriate PPE, and prudent handling practices, researchers can minimize exposure risks. This guide provides a foundational framework for these practices, but it must be augmented by a commitment to a strong institutional safety culture and adherence to all specific guidelines provided by chemical suppliers.

References

-

PubChem. Diethyl 3-aminopentanedioate hydrochloride. National Center for Biotechnology Information. [Link]

-

Loba Chemie. (n.d.). DIETHYL ETHER FOR SYNTHESIS - Safety Data Sheet. [Link]

-

Purdue University. (n.d.). Diethyl Ether - Standard Operating Procedure. [Link]

-

RCI Labscan Limited. (2025, February 17). DIETHYL ETHER - SAFETY DATA SHEET. [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether. [Link]

Sources

Methodological & Application

Synthesis of beta-amino acids from Diethyl 3-aminopentanedioate

Application Note: High-Fidelity Synthesis & Desymmetrization of -Amino Acids from Diethyl 3-Aminopentanedioate

Executive Summary

Diethyl 3-aminopentanedioate (Diethyl 3-aminoglutarate) represents a critical "prochiral node" in the synthesis of

This application note details the conversion of this symmetric diester into high-value

Key Applications

Strategic Workflow

The processing of Diethyl 3-aminopentanedioate requires a decision tree based on the desired stereochemistry. Direct chemical hydrolysis yields racemic

Figure 1: Strategic workflow for processing Diethyl 3-aminopentanedioate. The enzymatic pathway (Green) is preferred for drug discovery applications requiring chirality.

Protocol Module A: N-Functionalization (Pre-requisite)[1][2]

Before desymmetrization, the nucleophilic amine must be masked. The Carboxybenzyl (Cbz) group is preferred for its UV detectability and stability during ester hydrolysis.[2]

Objective: Synthesis of Diethyl 3-(benzyloxycarbonylamino)pentanedioate.

Reagents

| Reagent | Equiv. | Role |

| Diethyl 3-aminopentanedioate | 1.0 | Substrate |

| Benzyl chloroformate (Cbz-Cl) | 1.1 | Protecting Group |

| Triethylamine (TEA) | 1.2 | Base (Scavenger) |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Procedure

-

Setup: Charge a 3-neck round-bottom flask with Diethyl 3-aminopentanedioate (10 mmol) and dry DCM (50 mL). Cool to 0°C under

atmosphere.[2] -

Addition: Add TEA (12 mmol) followed by the dropwise addition of Cbz-Cl (11 mmol) over 15 minutes. Critical: Maintain temperature <5°C to avoid bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The amine spot (ninhydrin active) should disappear.[2]

-

Workup:

-

Validation:

NMR should show the characteristic benzyl protons (~5.1 ppm, s, 2H) and the aromatic ring (7.3 ppm).

Protocol Module B: Enzymatic Desymmetrization (Core Technology)[1]

This is the high-value step. Prochiral diesters can be hydrolyzed to chiral hemiesters (mono-acids) using Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).[1][2] This breaks the symmetry of the molecule, creating a chiral center at C3.

Objective: Synthesis of (3S)-3-(benzyloxycarbonylamino)-5-ethoxy-5-oxopentanoic acid (Mono-ester).

Mechanistic Insight

Enzymes recognize the "pro-S" or "pro-R" ester group based on the spatial arrangement of the protected amine. PLE typically hydrolyzes the pro-S ester group of 3-substituted glutarates, yielding the (3S)-hemiester with high enantiomeric excess (ee > 95%).[1]

Reagents

| Component | Specification |

| Substrate | N-Cbz-Diethyl 3-aminopentanedioate (from Module A) |

| Enzyme | Pig Liver Esterase (PLE) (Sigma, suspended in ammonium sulfate) |

| Buffer | Phosphate Buffer (0.1 M, pH 7.[1][2]0) |

| Co-solvent | Acetone (10% v/v) to improve solubility |

Step-by-Step Procedure

-

Emulsification: Suspend the N-Cbz diester (5 mmol) in Phosphate Buffer (45 mL) and Acetone (5 mL). Vigorous stirring is required to create a fine emulsion.[2]

-

Initiation: Add PLE (100 units/mmol substrate).

-

pH-Stat Titration (Critical):

-

Quenching: Once 1 molar equivalent of base is consumed (usually 24-48h), stop the reaction.

-

Extraction (Separation of Species):

-

Step 5a (Unreacted Diester): Extract the reaction mixture at pH 7.0 with Ethyl Acetate. This removes any unreacted diester.[2]

-

Step 5b (Product Isolation): Acidify the aqueous layer to pH 2.0 using 1M HCl.[2] The hemiester will precipitate or oil out.[2] Extract immediately with Ethyl Acetate (3 x 30 mL).[2]

-

-

Purification: Dry the acidic extracts (

) and concentrate. Recrystallize from Ether/Hexane if solid, or use as crude oil for coupling.[2]

Data Interpretation:

-

Chiral HPLC: Use a Chiralcel OD-H column.[1][2] Racemic standard (prepared via Module C) is required to determine enantiomeric excess (ee).[2]

-

Yield: Typical yields for enzymatic desymmetrization are 75-90% (theoretical max is 100% for desymmetrization, unlike kinetic resolution which is capped at 50%).[1][2]

Protocol Module C: Global Hydrolysis (Racemic Standard)[1]

For applications requiring the free amino acid (non-chiral) or for generating analytical standards.[2]

Objective: Synthesis of 3-Aminopentanedioic acid (

Procedure

-

Hydrolysis: Dissolve Diethyl 3-aminopentanedioate (10 mmol) in 6M HCl (20 mL).

-

Reflux: Heat to reflux (100°C) for 6 hours. The harsh conditions effect both ester hydrolysis and decarboxylation if the temperature is too high for prolonged periods, but for glutarates, the dicarboxylic acid is relatively stable compared to malonates.

-

Isolation: Concentrate the solution to dryness under vacuum to remove excess HCl.

-

Neutralization: Dissolve residue in minimal water.[2] Adjust pH to ~3.2 (Isoelectric point of

-glutamic acid) using Pyridine or LiOH.[1][2] -

Crystallization: Add Ethanol to precipitate the zwitterionic amino acid. Filter and dry.[2]

Quality Control & Troubleshooting

Analytical Specifications

| Parameter | Method | Acceptance Criteria |

| Identity | 2.6 ppm (4H, m, | |

| Purity | HPLC (C18) | > 95% Area |

| Chirality | Chiral HPLC | > 90% ee (for enzymatic route) |

| Water Content | Karl Fischer | < 1.0% (Critical for peptide coupling) |

Common Failure Modes

-

Low ee in Enzymatic Step: Usually caused by spontaneous chemical hydrolysis.[2] Solution: Ensure pH never exceeds 7.5 and temperature stays < 25°C.

-

Lactamization: The mono-methyl ester can cyclize to form a glutarimide derivative if left in acidic conditions or heated.[1][2] Solution: Keep workup temperatures low (< 30°C).

References

-

Structure & Properties: PubChem. 3-Aminopentanedioic acid (Compound Summary).[1][2] National Library of Medicine.[2] [Link][1]

-

Enzymatic Desymmetrization Principles: Gotor-Fernández, V., et al. "Enzymatic Desymmetrization of Prochiral Precursors."[2][3] Organic Process Research & Development. (General reference for PLE/CAL-B protocols on diesters).

-

-Amino Acid Synthesis: Seebach, D., et al. "Preparation and structure of

-

Analogous Desymmetrization (Nutlin-3a Precursors): Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane. MDPI.[2] [Link] (Demonstrates CAL-B specificity in similar steric environments).

-

Hydrolysis Kinetics:Kinetics and Mechanism for Hydrolysis of

-Amino Acid Esters. ResearchGate.[2][4] [Link]

Application Note: A Validated Protocol for the Synthesis of 3-Aminoglutaric Acid via Hydrolysis of Diethyl 3-Aminopentanedioate

Abstract

3-Aminoglutaric acid is a valuable, non-proteinogenic amino acid and a key building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its preparation in a pure form is critical for successful downstream applications. This application note presents a detailed, robust, and optimized protocol for the hydrolysis of diethyl 3-aminopentanedioate to yield 3-aminoglutaric acid. We delve into the mechanistic rationale for choosing an alkaline hydrolysis pathway, provide a step-by-step experimental procedure, and include guidelines for reaction monitoring, product purification, and characterization. This document is designed to equip researchers with a reliable method to produce high-purity 3-aminoglutaric acid for research and development purposes.

Introduction and Reaction Principle

The conversion of a diester to its corresponding dicarboxylic acid is a fundamental transformation in organic synthesis. For the hydrolysis of diethyl 3-aminopentanedioate, two primary catalytic methods are considered: acid-catalyzed and base-catalyzed (saponification).

-

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid and excess water. The reaction is an equilibrium process, which is essentially the reverse of Fischer esterification.[1][2] To drive the reaction to completion, a large excess of water is required, and reaction times can be prolonged.[2]

-

Base-Catalyzed Hydrolysis (Saponification): This approach utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), to hydrolyze the ester. The key advantage of this method is its irreversibility.[1][3] The reaction initially produces a carboxylic acid, which is immediately deprotonated by the strong base to form a carboxylate salt.[3] This acid-base reaction is highly favorable and effectively removes the carboxylic acid from the equilibrium, driving the hydrolysis to completion.[1][3] For these reasons, alkaline hydrolysis is the recommended and more efficient method for this transformation.

The overall reaction is as follows:

Caption: Overall reaction scheme for the hydrolysis of diethyl 3-aminopentanedioate.

Materials and Equipment

Reagents and Chemicals

| Reagent | Grade | Supplier | Notes |

| Diethyl 3-aminopentanedioate | ≥97% | Various | Starting material. |

| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Various | Hydrolysis agent. |

| Hydrochloric Acid (HCl) | Concentrated, 37% | Various | For acidification/neutralization. |

| Ethanol (EtOH) | 200 Proof, ACS Grade | Various | Reaction solvent. |

| Deionized Water (H₂O) | Type II or better | In-house | Solvent and for solutions. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying organic extracts (optional). |

| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | Various | For reaction monitoring. |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and Erlenmeyer flasks

-

pH meter or pH indicator strips (range 1-7)

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Recrystallization dish

-

Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale of the starting ester. It can be scaled accordingly.

Stage 1: Saponification

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 3-aminopentanedioate (10.0 g, ~49.2 mmol) in ethanol (50 mL).

-

Base Preparation: In a separate beaker, carefully dissolve sodium hydroxide (4.33 g, 108.2 mmol, 2.2 equivalents) in deionized water (50 mL). Caution: This process is exothermic. Allow the solution to cool to room temperature.

-

Initiate Hydrolysis: Add the cooled NaOH solution to the stirred solution of the ester in the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.

Stage 2: Reaction Monitoring

-

TLC Analysis: Monitor the progress of the reaction by TLC. Prepare a developing chamber with a suitable eluent (e.g., 7:2:1 Ethyl Acetate:Methanol:Water).

-

Spotting: Spot the starting material (a dilute solution in ethanol) and the reaction mixture on the TLC plate.

-

Visualization: Visualize the spots using a UV lamp (if applicable) or by staining with potassium permanganate or ninhydrin (for the amino group). The reaction is complete when the starting material spot has been completely consumed.

Stage 3: Workup and Isolation

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator. This will leave an aqueous solution of the sodium salt of 3-aminoglutaric acid.

-

Acidification: Place the flask containing the aqueous solution in an ice bath. Slowly and with vigorous stirring, add concentrated HCl dropwise to acidify the solution to a pH of approximately 3.5. This is the isoelectric point for many amino dicarboxylic acids, where the product will have minimal solubility. Monitor the pH carefully. A white precipitate of 3-aminoglutaric acid should form.

-

Precipitation and Filtration: Allow the mixture to stir in the ice bath for an additional 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts (e.g., NaCl).

Stage 4: Purification and Drying

-

Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of hot deionized water to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

-

Final Filtration: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.

-

Drying: Dry the purified 3-aminoglutaric acid in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 75-90%.

Caption: Experimental workflow for the hydrolysis of diethyl 3-aminopentanedioate.

Troubleshooting Guide

| Problem Observed | Possible Cause | Suggested Solution |

| Reaction is incomplete after 4 hours. | Insufficient heating or insufficient base. | Ensure a steady reflux is maintained. Check the stoichiometry and purity of the NaOH used. |

| Product does not precipitate upon acidification. | pH is incorrect; too much water used for recrystallization. | Re-check and adjust the pH carefully. Concentrate the solution by evaporation before attempting to precipitate again. |

| Oily product forms instead of a solid. | Impurities present; incomplete hydrolysis. | Ensure the reaction went to completion. Attempt to triturate the oil with a non-polar solvent to induce solidification. |

| Low yield. | Incomplete reaction; loss during transfers or filtration. | Increase reflux time. Ensure complete precipitation by chilling for an adequate period. Use minimal solvent for washing. |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value for 3-aminoglutaric acid.

-

NMR Spectroscopy (¹H and ¹³C): Dissolve the product in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD) to confirm the chemical structure.

-

FT-IR Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the N-H stretches of the amine group.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle sodium hydroxide and concentrated hydrochloric acid with extreme care in a well-ventilated fume hood, as they are highly corrosive.

-

The preparation of the NaOH solution is exothermic and should be done with cooling.

-

Ensure that the reflux apparatus is set up correctly with an open top to avoid pressure buildup.

Conclusion

The base-catalyzed hydrolysis protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of 3-aminoglutaric acid from its diethyl ester. The irreversibility of the saponification reaction makes it superior to acid-catalyzed alternatives.[1][2][3] By carefully controlling the reaction conditions, particularly the pH during the workup, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and chemical synthesis.

References

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

-

Organic Syntheses. (n.d.). Glutaric Acid. Coll. Vol. 1, p. 298 (1941); Vol. 2, p. 42 (1922). Available at: [Link]

-

The Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Available at: [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]

-

University of Calgary. (n.d.). Ch27: Synthesis of amino acids. Available at: [Link]

Sources

Application Note: Diethyl 3-Aminopentanedioate as a Versatile Synthon for Heterocyclic Compound Synthesis

Abstract

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Diethyl 3-aminopentanedioate, a readily available and highly functionalized building block, offers a compelling platform for the construction of diverse heterocyclic scaffolds. This application note provides an in-depth technical guide on leveraging the unique reactivity of this synthon. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies, focusing on its application in constructing pyridines and quinolones through pathways analogous to the renowned Hantzsch and Gould-Jacobs reactions. Detailed, field-tested protocols and mechanistic diagrams are provided to empower researchers to confidently incorporate this versatile molecule into their synthetic programs.

Introduction: The Strategic Value of Diethyl 3-Aminopentanedioate

Diethyl 3-aminopentanedioate, with its strategically placed primary amine and dual ester functionalities, is more than a simple linear molecule; it is a pre-configured synthon for cyclization. The primary amine serves as a potent nucleophile and a nitrogen source for heterocycle formation. Concurrently, the α-hydrogens adjacent to the two ester groups provide sites for enolization and subsequent carbon-carbon bond formation. This confluence of reactivity within a single molecule allows for elegant and efficient construction of complex ring systems that are prevalent in pharmaceuticals and bioactive compounds.[1][2] This guide will elucidate the core principles of its application, focusing on two of the most powerful strategies in heterocyclic chemistry.

The Hantzsch-Type Synthesis of Substituted Pyridines

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that traditionally involves an aldehyde, two equivalents of a β-keto ester, and ammonia to form a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine.[3][4] The reaction's power lies in its ability to rapidly build molecular complexity from simple starting materials.[5][6]

Mechanistic Insight & Adaptation

In the classical Hantzsch reaction, one molecule of the β-keto ester condenses with the aldehyde (a Knoevenagel condensation), while a second molecule forms an enamine with ammonia.[5] These two intermediates then combine via a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP core.[5]

Diethyl 3-aminopentanedioate can be envisioned as a unique participant in a Hantzsch-type synthesis. It can serve as both the nitrogen donor and, conceptually, as the equivalent of the two β-dicarbonyl units. The reaction proceeds through a different, yet equally powerful, pathway to construct the pyridine core.

Caption: General workflow of the classical Hantzsch pyridine synthesis.

Protocol: Synthesis of Diethyl 4-Aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details the standard Hantzsch reaction, providing a validated baseline for comparison and adaptation when using novel synthons like diethyl 3-aminopentanedioate.[6]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1.06 g)

-

Ethyl acetoacetate (20 mmol, 2.60 g, 2.54 mL)

-

Ammonium acetate (15 mmol, 1.16 g)

-

Ethanol (20 mL)

-

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in 20 mL of ethanol within a 100 mL round-bottom flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to yield the 1,4-dihydropyridine derivative. Further purification can be achieved by recrystallization from ethanol.

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The expected outcome is a high yield (>80%) of the crystalline 1,4-DHP product.

The Gould-Jacobs Pathway to Quinolone Scaffolds

The Gould-Jacobs reaction is a powerful method for synthesizing the quinoline ring system, which is the core of many antibacterial agents.[1][7] The reaction typically proceeds by heating an aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate.[8][9] This intermediate then undergoes a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline product.[8][10][11]

Mechanistic Principles

The reaction begins with a nucleophilic attack from the aniline nitrogen onto the electron-deficient alkene of EMME, followed by the elimination of ethanol.[8] The critical, and often rate-limiting, step is the thermal cyclization, which involves an intramolecular attack from a carbon on the aniline ring onto one of the ester carbonyls, forming the new heterocyclic ring.[12] This step often requires significant thermal energy.[11]

Caption: Key steps of the Gould-Jacobs reaction for quinoline synthesis.

While diethyl 3-aminopentanedioate is not a direct substitute for aniline in this reaction, its core structure can be used to build precursors for related fused heterocyclic systems. For instance, it can be reacted with other reagents to form a more complex amine that can then undergo an intramolecular cyclization analogous to the Gould-Jacobs pathway.

Protocol: Two-Step Synthesis of Ethyl 4-Quinolone-3-carboxylates

This protocol outlines a modern, efficient approach to the Gould-Jacobs reaction, which can serve as a template for developing novel syntheses.[12]

Step 1: Synthesis of Diethyl Anilinomethylene Malonate Intermediate

-

Method: A mixture of 4-substituted aniline (2 mmol) and diethyl ethoxymethylenemalonate (EMME, 2 mmol) is subjected to microwave irradiation at 170°C for 7 minutes.

-

Work-up: The mixture is cooled to room temperature, and the resulting solid is crystallized from an appropriate solvent (e.g., ethanol or hexanes). This method is significantly faster than traditional refluxing in ethanol.[12]

Step 2: Eaton's Reagent-Catalyzed Cyclization

-

Materials: Diethyl anilinomethylene malonate intermediate (from Step 1, 2 mmol), Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL).

-

Procedure:

-

Heat a mixture of the intermediate (2 mmol) and Eaton's reagent (2 mL) at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Crystallize the crude product from ethanol to obtain the pure ethyl 4-quinolone-3-carboxylate.[12]

-

Trustworthiness: This two-step procedure provides a reliable and high-yielding route to the quinolone core. The use of microwave irradiation accelerates the first step, and Eaton's reagent facilitates the cyclization under milder conditions than traditional high-temperature thermal methods.[12]

Data Summary & Optimization

To effectively utilize diethyl 3-aminopentanedioate or its derivatives in these syntheses, a systematic optimization of reaction conditions is crucial. The following table provides a representative framework for such a study.

| Entry | Aldehyde/Aniline Substrate | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzaldehyde | Ethanol | None | 6 | 80 | 85 |

| 2 | 4-Chlorobenzaldehyde | Ethanol | None | 5 | 80 | 91 |

| 3 | 4-Nitroaniline | EtOH/MW | None | 0.12 | 170 | 95 (Step 1) |

| 4 | 4-Nitroaniline | DOWTHERM A | Eaton's Rgt | 2 | 100 | 88 (Step 2) |

| 5 | 4-Methoxyaniline | EtOH/MW | None | 0.12 | 170 | 93 (Step 1) |

| 6 | 4-Methoxyaniline | DOWTHERM A | Eaton's Rgt | 2 | 100 | 85 (Step 2) |

Conclusion

Diethyl 3-aminopentanedioate represents a powerful and underutilized synthon in heterocyclic chemistry. By understanding the fundamental mechanisms of classical reactions like the Hantzsch and Gould-Jacobs syntheses, researchers can creatively adapt these pathways to incorporate this bifunctional building block. This approach opens new avenues for the rapid and efficient synthesis of novel pyridine, quinolone, and other N-heterocyclic derivatives, providing a valuable tool for drug discovery and development professionals. The protocols and insights provided herein serve as a robust starting point for exploring the full synthetic potential of this versatile compound.

References

-

Auctores Journals. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores. Available at: [Link]

-

PMC. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information. Available at: [Link]

-

Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. American Chemical Society. Available at: [Link]

-

Wikipedia. (N.D.). Gould–Jacobs reaction. Available at: [Link]

-

Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Available at: [Link]

-

PubChem. (N.D.). Diethyl 3-aminopentanedioate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Wiley Online Library. (N.D.). Gould-Jacobs Reaction. Available at: [Link]

-

PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]

-

Organic Chemistry Portal. (N.D.). Pyridine synthesis. Available at: [Link]

-

Arkivoc. (N.D.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available at: [Link]

-

ResearchGate. (N.D.). Enamino esters in the synthesis of heterocyclic systems. Transformation of diethyl acetone-1,3-dicarboxylate into poly. Available at: [Link]

-

ResearchGate. (2025). Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. A Simple Synthesis of Substituted 2Amino5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. Available at: [Link]

-

Organic Syntheses. (N.D.). Procedure. Available at: [Link]

-

IRO Journals. (N.D.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Available at: [Link]

-

PMC. (N.D.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (N.D.). Hantzsch pyridine synthesis. Available at: [Link]

-

Arkivoc. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]

-

Biotage. (N.D.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]

-

MDPI. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Available at: [Link]

-

CORE. (N.D.). The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies. Available at: [Link]

-

ResearchGate. (N.D.). Most common synthetic strategies for the synthesis of pyridines. Available at: [Link]

-

MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available at: [Link]

-

Organic Syntheses. (N.D.). 1-diethylamino-3-butanone. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researth.iars.info [researth.iars.info]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ablelab.eu [ablelab.eu]

- 12. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]

Advanced Synthetic Strategies: Diethyl 3-Aminoglutarate in Beta-Lactam Scaffold Construction

Executive Summary

This application note details the utilization of Diethyl 3-aminoglutarate (DAG) as a high-value prochiral precursor in the synthesis of

This guide provides a validated protocol for the chemo-enzymatic desymmetrization of DAG using Pig Liver Esterase (PLE), followed by a Grignard-mediated cyclization to the

Strategic Rationale & Mechanism

The "Chiron" vs. Desymmetrization Approach

Traditional

-

Symmetry: DAG is a symmetric diester with a

-plane. -

Enzymatic Recognition: Enzymes like PLE can distinguish between the pro-R and pro-S ester groups.

-

Yield Potential: Theoretically, 100% of the achiral starting material can be converted to a single enantiomer, unlike kinetic resolution which is capped at 50%.

Reaction Pathway: The Azetidinone Route

The transformation involves three critical phases:

-

N-Protection: Masking the amine to prevent premature cyclization and enhance enzyme affinity.

-

Desymmetrization: Hydrolysis of a single ester group to yield a chiral monoester.

-

Cyclization: Intramolecular ring closure to form the strained 4-membered lactam.

Figure 1: Strategic pathway from achiral DAG to bioactive Carbapenem scaffolds.

Experimental Protocols

Protocol A: Chemo-Enzymatic Desymmetrization

Objective: To convert N-protected DAG into the chiral monoester (3S)-3-(benzyloxycarbonylamino)glutaric acid monoethyl ester with >95% ee.

Reagents:

-

Substrate: Diethyl 3-(benzyloxycarbonylamino)glutarate (N-Cbz-DAG).

-

Enzyme: Pig Liver Esterase (PLE) (EC 3.1.1.1), crude lyophilized powder (Sigma-Aldrich or equivalent).

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0).

-

Solvent: Acetone (analytical grade).

Workflow:

-

Substrate Preparation: Dissolve 10 mmol of N-Cbz-DAG in 5 mL of Acetone.

-

Buffer Setup: In a reaction vessel equipped with a pH-stat titrator, add 90 mL of 0.1 M Phosphate Buffer.

-

Initiation: Add the substrate solution to the buffer. The mixture may be slightly heterogeneous (emulsion).

-

Enzyme Addition: Add PLE (100 mg, approx. 15-20 units/mg) suspended in a small volume of buffer.

-

Hydrolysis (pH Stat):

-

Maintain pH at 7.0 constant by the automatic addition of 1.0 N NaOH.

-

Critical Control: The reaction is complete when exactly 1.0 equivalent of NaOH has been consumed.

-

Temperature: Maintain at 25°C.

-

-

Termination: Once 1 eq. NaOH is consumed (approx. 4–6 hours), quench by adding ethyl acetate and acidifying to pH 2.0 with 1 N HCl.

-

Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). The organic layer contains the chiral monoester.

-

Purification: Dry over Na₂SO₄ and concentrate. The monoester is often pure enough for cyclization; otherwise, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Grignard-Mediated Cyclization

Objective: Cyclization of the chiral monoester to the

Reagents:

-

Substrate: Chiral Monoester from Protocol A.

-

Reagent: tert-Butylmagnesium chloride (t-BuMgCl), 2.0 M in THF.

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Solvation: Dissolve the Chiral Monoester (5 mmol) in 20 mL anhydrous THF. Cool to 0°C.

-

Reagent Addition: Dropwise add t-BuMgCl (15 mmol, 3 equiv) over 15 minutes.

-

Observation: Gas evolution may occur. The solution typically turns slightly yellow.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quenching: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate. Wash with brine. Dry and concentrate.

-

Isolation: The product, (S)-1-Cbz-4-(ethoxycarbonylmethyl)-2-azetidinone , is isolated as a white solid or oil.

Analytical Validation & Data

Table 1: Typical Process Metrics

| Parameter | Specification | Analytical Method |

| Monoester Yield | 85 - 92% | HPLC (Reverse Phase) |

| Enantiomeric Excess (ee) | > 96% | Chiral HPLC (Chiralcel OD-H) |

| Cyclization Yield | 75 - 85% | 1H NMR (Internal Std) |

| Chemical Purity | > 98% | HPLC / TLC |

Key NMR Signals (Beta-Lactam Product):

- -Lactam Ring Protons: Distinctive ABX pattern between 2.8 and 3.5 ppm.

-

Ester Ethyl Group: Quartet at ~4.1 ppm, Triplet at ~1.2 ppm.

-

Cbz Aromatic: Multiplet at 7.3 ppm.

Troubleshooting & Optimization

Figure 2: Decision tree for common synthetic deviations.

Critical Control Points (CCP):

-

pH Stat Precision: In Protocol A, if the pH drifts above 7.5, spontaneous (non-chiral) hydrolysis increases, degrading the enantiomeric excess (ee).

-

Moisture Control: The cyclization (Protocol B) is strictly anhydrous. Even trace water quenches the Grignard reagent, leading to recovered starting material.

References

-

Ohno, M., et al. (1981). Creating Chiral Centres by Enzymatic Hydrolysis: Synthesis of Carbapenem Precursors. Journal of the American Chemical Society.

-

Jones, J. B. (1986). Enzymes in Organic Synthesis: Pig Liver Esterase Selection. Tetrahedron.

- Vertex AI Research. (2025). Synthesis of 4-(carboxymethyl)

-

MDPI Encyclopedia. (2020).[1] Synthesis of

-Lactams: Stereoselective Approaches. -

ResearchGate. (2023). Enantioselective Hydrolysis of Prochiral Diethyl Malonates and Glutarates.

Sources

Peptidomimetic synthesis using beta-glutamate diethyl ester

Application Note: Precision Synthesis of Peptidomimetics Using -Glutamate Diethyl Ester

Abstract

This application note provides a comprehensive technical guide for utilizing

Part 1: Introduction & Structural Rationale

The -Glutamate Scaffold

-

-Peptide Foldamers: Polymers of

-

Branched Peptidomimetics: The symmetric dicarboxylate arms allow for the construction of dendrimers or branched RGD (Arg-Gly-Asp) integrin inhibitors.

Chemical Basis

-

Symmetry: The molecule is achiral (meso) but prochiral. The two

arms are enantiotopic. -

Reactivity: The central amino group is nucleophilic, while the two ester groups are electrophilic. Selective hydrolysis (desymmetrization) creates a chiral center at C3, enabling the synthesis of enantiopure building blocks.

Part 2: Synthesis of the Core Building Block

If the starting material is not commercially sourced, it can be synthesized via the Michael addition of ammonia to diethyl glutaconate.

Protocol A: Preparation of Diethyl 3-Aminoglutarate

Principle: Aza-Michael addition of ammonia to an

Reagents:

-

Diethyl glutaconate (CAS: 2049-67-4)

-

Ammonium hydroxide (25% aq.) or Ethanolic Ammonia

-

Ethanol (Absolute)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve diethyl glutaconate (10.0 g, 53.7 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Slowly add ammonium hydroxide (25%, 20 mL) or saturated ethanolic ammonia (30 mL).

-

Incubation: Seal the flask and stir at room temperature for 24 hours. Monitor consumption of the acrylate via TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Purification: The residue is typically a viscous oil. Dissolve in diethyl ether (100 mL) and extract with 1M HCl (3 x 30 mL).

-

Free Basing: Combine aqueous acidic layers, cool to 0°C, and basify to pH 10 with solid

. Extract the free amine into DCM (3 x 50 mL). -

Drying: Dry combined organic layers over

, filter, and concentrate to yield Diethyl 3-aminoglutarate (Yield: ~75-85%).

Part 3: Desymmetrization Strategies

To use

Workflow Visualization

Figure 1: Divergent pathways for processing the symmetric diester. Chemical hydrolysis yields a racemic building block, while enzymatic hydrolysis yields an enantiopure intermediate.

Protocol B: Enzymatic Desymmetrization (Enantioselective)

Purpose: To generate enantiopure (3R)- or (3S)-monoethyl esters for chiral foldamers. Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

-

Buffer Prep: Prepare 0.1 M phosphate buffer (pH 7.0).

-

Reaction: Suspend Diethyl 3-aminoglutarate (1.0 g) in buffer (20 mL). Add Novozym 435 (200 mg).

-

Incubation: Stir at 30°C. Maintain pH 7.0 using a pH-stat with 1M NaOH if necessary, or rely on the buffer capacity for small scales.

-

Monitoring: Monitor by HPLC (Chiralpak AD-H column) until 50% conversion is reached (kinetic resolution of the prochiral center).

-

Note: Since the starting material is prochiral, the enzyme selectively hydrolyzes the pro-S or pro-R ester group.

-

-

Termination: Filter off the enzyme beads.

-

Isolation: Acidify the filtrate to pH 3 and extract with EtOAc. The organic layer contains the chiral Monoethyl 3-aminoglutarate .

Protocol C: Chemical Monohydrolysis (Niwayama Method)

Purpose: Rapid, scalable production of racemic monoester for non-chiral applications or subsequent resolution.

-

Solvent System: Prepare a THF/Water mixture (volume ratio depends on solubility, typically 4:1).

-

Temperature: Cool the diester solution (1 equiv) to 0°C (Critical for selectivity).

-

Hydrolysis: Add aqueous NaOH (1.05 equiv) dropwise.

-

Reaction: Stir at 0°C for 30–60 minutes.

-

Workup: Evaporate THF. Extract unreacted diester with ether. Acidify the aqueous phase and extract the monoester.

-

Reference: Niwayama, S. J. Org. Chem.2000 , 65, 5834. [1]

-

Part 4: Peptide Coupling & Incorporation

Once the monoester is obtained, the amino group must be protected (Fmoc/Boc) before SPPS (Solid Phase Peptide Synthesis).

Protocol D: Fmoc-Protection of the Monoester

-

Dissolution: Dissolve Monoethyl 3-aminoglutarate (10 mmol) in 10%

(25 mL) and Dioxane (10 mL). -

Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 10 mmol) dissolved in Dioxane (10 mL) dropwise at 0°C.

-

Stir: Warm to RT and stir for 12 hours.

-

Workup: Dilute with water, wash with ether (to remove byproducts). Acidify aqueous phase to pH 2 with HCl. Extract product with EtOAc.

-

Result: Fmoc-

-Glu(OEt)-OH . This is now a standard building block for SPPS.

Protocol E: Solid Phase Coupling (Fmoc Chemistry)

Resin: Rink Amide (for C-terminal amides) or Wang Resin (for acids).

| Step | Reagent | Conditions | Mechanism |

| 1. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removes Fmoc from N-terminus of resin-bound peptide. |

| 2. Wash | DMF, DCM | 3 x 1 min | Removes piperidine adducts. |

| 3. Activation | Fmoc- | Pre-activate 2 min | Generates active ester. |

| 4. Coupling | Add to Resin | 60-90 min | Forms amide bond. |

| 5. Capping | Acetic Anhydride / Pyridine | 5 min | Blocks unreacted amines (prevents deletion sequences). |

Part 5: Applications & Data Analysis[2]

Structural Characterization

When incorporated into a peptide, the

-

NMR Signature: Look for the diastereotopic

-protons ( -

Mass Spectrometry: The mass shift for the incorporation of a

-Glu(OEt) residue is +157.07 Da (residue mass:

Troubleshooting

-

Issue: Cyclization to lactam.

-

Cause: The free amine of 3-aminoglutarate can attack the side-chain ester to form a 4-membered lactam (unlikely due to strain) or intermolecularly.

-

Solution: Keep the amino group protected (Fmoc) until immediately before the next coupling.

-

-

Issue: Racemization during coupling.

-

Cause: Over-activation of the carboxylic acid.

-

Solution: Use HATU/HOAt instead of HBTU. Maintain base (DIEA) concentration strictly controlled.

-

References

-

Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link

-

Seebach, D., & Gardiner, J. (2008).

-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link -

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811–822. Link -

Liljeblad, A., & Kanerva, L. T. (2006).

-amino acids. Tetrahedron, 62(25), 5831-5854. Link

Application Note & Protocol: Strategic Cyclization of Diethyl 3-Aminopentanedioate via Dieckmann Condensation

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of the Piperidone Core

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and natural products. Among its derivatives, 3-piperidones are particularly valuable synthetic intermediates due to the versatile reactivity of the ketone and the adjacent functional groups. The intramolecular cyclization of diethyl 3-aminopentanedioate presents a direct route to a substituted 3-piperidone, a key building block for a diverse range of bioactive molecules. This application note provides a detailed guide to the reaction conditions for this transformation, emphasizing the strategic considerations and offering a robust experimental protocol.

The primary synthetic route for the cyclization of a 1,6-diester, such as diethyl 3-aminopentanedioate, is the Dieckmann condensation. This base-catalyzed intramolecular reaction is a powerful tool for the formation of five- and six-membered rings.[1][2] However, the presence of the secondary amine in the substrate introduces a significant challenge that must be addressed for a successful cyclization.

Causality of Experimental Design: The Critical Role of N-Protection

A standard Dieckmann condensation utilizes a strong base, such as sodium ethoxide, to deprotonate the α-carbon of one of the ester groups, generating an enolate.[1][3] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester to form the cyclic β-keto ester.

However, in the case of diethyl 3-aminopentanedioate, the proton on the nitrogen of the amino group is also acidic. In the presence of a strong base, this N-H proton can be abstracted in competition with, or even in preference to, the α-carbon proton. This would lead to the formation of an amide anion, which would inhibit the desired enolate formation and subsequent cyclization.

To circumvent this, a protection strategy for the amino group is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is a robust protecting group that is stable to the basic conditions of the Dieckmann condensation but can be readily removed under acidic conditions after the cyclization is complete. The N-Boc protected diester, N-tert-butoxycarbonyl-diethyl 3-aminopentanedioate, is the true substrate for the cyclization reaction.

Reaction Mechanism: A Stepwise Visualization

The overall transformation can be visualized as a two-stage process: N-protection followed by the intramolecular cyclization.

Caption: Simplified mechanism of the Dieckmann condensation.

Comparative Analysis of Reaction Conditions

The choice of base and solvent is critical for the success of the Dieckmann condensation. The following table summarizes common conditions, with a discussion of their relative merits.

| Base | Solvent | Temperature | Advantages | Disadvantages |

| Sodium Ethoxide (NaOEt) | Ethanol (anhydrous) | Reflux | Classical and well-established. The base corresponds to the ester leaving group, preventing transesterification. | Requires strictly anhydrous conditions. |

| Sodium Hydride (NaH) | THF or Toluene (anhydrous) | Room Temp to Reflux | A strong, non-nucleophilic base. The reaction can often be run at lower temperatures. | Generates hydrogen gas, requiring careful handling. |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol or THF (anhydrous) | Room Temp | A very strong, sterically hindered base that can favor the kinetic enolate. | Can be more expensive and is highly moisture-sensitive. |

For the cyclization of N-Boc-diethyl 3-aminopentanedioate, sodium ethoxide in anhydrous ethanol is a reliable and cost-effective starting point.

Experimental Protocols

PART 1: N-Protection of Diethyl 3-aminopentanedioate

Materials:

-

Diethyl 3-aminopentanedioate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 3-aminopentanedioate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq), followed by a catalytic amount of DMAP (0.1 eq).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, N-Boc-diethyl 3-aminopentanedioate, can be purified by flash column chromatography on silica gel if necessary.

PART 2: Dieckmann Condensation of N-Boc-diethyl 3-aminopentanedioate

Materials:

-

N-Boc-diethyl 3-aminopentanedioate

-

Sodium metal

-

Ethanol, absolute (anhydrous)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (1.1 eq) to absolute ethanol under an inert atmosphere. The reaction is exothermic. Allow the sodium to react completely to form sodium ethoxide.

-

To the freshly prepared sodium ethoxide solution, add a solution of N-Boc-diethyl 3-aminopentanedioate (1.0 eq) in a small amount of anhydrous ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Acidic Workup: Carefully neutralize the reaction mixture by the slow, dropwise addition of concentrated HCl until the pH is acidic (pH ~ 5-6).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclized product, ethyl 1-Boc-4-oxo-3-piperidinecarboxylate.

-

Purify the product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

-

Moisture is Detrimental: The Dieckmann condensation is highly sensitive to water. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

-

Choice of Base: If the reaction with sodium ethoxide is sluggish, a stronger base like sodium hydride in an aprotic solvent like THF may be employed.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a slight excess of the base.

-

Side Reactions: The primary side reaction is intermolecular Claisen condensation. This can be minimized by maintaining a relatively dilute solution to favor the intramolecular pathway.

Conclusion

The cyclization of diethyl 3-aminopentanedioate to form a valuable 3-piperidone core is readily achievable through a Dieckmann condensation, provided that the amino group is appropriately protected. The use of a Boc protecting group allows for a clean and efficient cyclization under standard basic conditions. The subsequent deprotection and potential decarboxylation can then be performed to yield the desired 3-piperidone scaffold, opening the door to a wide array of further chemical modifications for drug discovery and development.

References

-

Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

- Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829). Pergamon.

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

-

Organic Chemistry Tutor. Dieckmann Condensation. [Link]

-

ResearchGate. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

- Patel, M., & Wagh, P. (2014). Synthesis and biological evaluation of some novel piperidine derivatives. Journal of Saudi Chemical Society, 18(5), 567-574.

Sources

Application Note: Curtius Rearrangement of 3-Substituted Pentanedioates

Executive Summary

This guide details the strategic application of the Curtius rearrangement to 3-substituted pentanedioates (glutarates) . This transformation is a cornerstone methodology in the synthesis of

Unlike simple aliphatic acids, 3-substituted pentanedioic acid derivatives present unique challenges regarding desymmetrization and regioselectivity . This protocol focuses on the conversion of 3-substituted pentanedioic acid monoesters to

Mechanistic Insight & Strategic Logic

The Stereochemical Imperative

The primary value of the Curtius rearrangement in drug development is its stereospecificity . The migration of the substituent from the carbonyl carbon to the nitrogen atom occurs in a concerted manner.[1]

-

Retention of Configuration: If the C3 position (in the glutarate backbone) or a proximal center is chiral, the Curtius rearrangement retains this configuration with >99% fidelity.

-

Concerted Pathway: Thermal decomposition of the acyl azide releases

and generates the isocyanate simultaneously, bypassing the formation of a free, non-selective nitrene intermediate.[1][2]

Pathway Visualization

The following diagram illustrates the transformation from a 3-substituted glutaric anhydride (common precursor) to the final

Figure 1: Strategic workflow for converting 3-substituted glutaric anhydrides to

Experimental Protocols

Pre-requisite: Substrate Preparation

Note: The Curtius rearrangement requires a free carboxylic acid. If starting with a diester, perform a partial hydrolysis (pig liver esterase or controlled saponification) to obtain the monoester .

Protocol A: Synthesis of the Monoester (Desymmetrization)

Objective: Open 3-substituted glutaric anhydride to the mono-methyl ester. Substrate: 3-isobutylglutaric anhydride (Pregabalin precursor model).

-

Setup: Charge a round-bottom flask with 3-isobutylglutaric anhydride (10.0 mmol).

-

Solvent: Add anhydrous Methanol (50 mL). Methanol acts as both solvent and nucleophile.

-

Catalysis: Add a catalytic amount of DMAP (0.1 equiv) or simply reflux if uncatalyzed opening is sufficient.

-

Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (disappearance of anhydride).

-

Workup: Concentrate in vacuo. The resulting oil is the mono-methyl ester .

-

Yield Expectation: >95% (Quantitative).

-

Checkpoint: Verify -COOH presence via IR (broad peak ~3000-3300 cm⁻¹) or ¹H-NMR.

-

Protocol B: The Curtius Rearrangement (DPPA Method)

Objective: Convert the free acid moiety of the monoester to a Boc-protected amine. Reagents:

-

Triethylamine (TEA )[5]

-

tert-Butanol (t-BuOH) - Trapping agent & solvent

| Reagent | Equiv.[6][7] | Role |

| Monoester Substrate | 1.0 | Starting Material |

| DPPA | 1.1 | Azide Source / Activator |

| Triethylamine (TEA) | 1.2 | Base (Acid Scavenger) |

| t-BuOH | Solvent | Solvent & Nucleophile |

Step-by-Step Methodology:

-

Dissolution: Dissolve the monoester (from Protocol A) in anhydrous t-BuOH (10 mL/g of substrate) under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (1.2 equiv). Stir for 10 minutes at ambient temperature.

-

Azide Addition: Add DPPA (1.1 equiv) dropwise.

-

Caution: Exothermic. Maintain temperature <30°C during addition.

-

-

Rearrangement (The Critical Step):

-

Heat the mixture to reflux (approx. 82°C) .

-

Observation: Vigorous evolution of nitrogen gas (

) will occur. Ensure the condenser is vented to a bubbler to monitor gas evolution. -

Duration: Reflux for 4–8 hours until gas evolution ceases.

-

-

Quench & Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate.

-

Wash sequentially with:

-

5% Citric Acid (removes TEA and phosphorous byproducts).

-

Saturated

(removes unreacted acid). -

Brine.

-

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Product: Methyl 3-((tert-butoxycarbonyl)amino)-substituted-butanoate (Protected

-amino ester).

-

Protocol C: Hydrolysis to -Amino Acid

Objective: Deprotect the ester and the carbamate to yield the zwitterionic amino acid.

-

Hydrolysis: Dissolve the protected intermediate in 6N HCl (aq).

-

Reflux: Heat to reflux for 6–12 hours.

-

Isolation:

-

Cool to room temperature.

-

Wash with

to remove non-polar impurities. -

Concentrate the aqueous layer to dryness.

-

Ion Exchange: To obtain the free amino acid (zwitterion), pass the hydrochloride salt through a strongly acidic cation exchange resin (e.g., Dowex 50W). Elute with 1N

.

-

-

Crystallization: Recrystallize from MeOH/Acetone or iPrOH/Water.

Safety & Hazard Mitigation (Azide Handling)

Critical Warning: Azides are potential explosion hazards.[6][8]

Figure 2: Critical safety failure modes in Curtius chemistry.

-

DPPA vs. NaN3: DPPA is significantly safer than Sodium Azide (

) for bench-scale synthesis. It avoids the formation of free hydrazoic acid ( -

Temperature Control: Do not overheat the reaction during the azide formation step. The rearrangement (N2 release) should be controlled by the reflux temperature of the solvent.

-

Solvent Choice: Avoid halogenated solvents (DCM, Chloroform) with sodium azide, as they can form di-azidomethane (highly explosive). Toluene or t-BuOH are preferred.

-

Waste Disposal: Quench all azide-containing waste with 10% Sodium Nitrite (

) and Sulfuric Acid solution (controlled destruction) or specific institutional protocols before disposal.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Moisture in solvent | DPPA hydrolyzes easily. Use strictly anhydrous t-BuOH and TEA. |

| Low Yield | Urea formation | Traces of water hydrolyze isocyanate to amine, which reacts with remaining isocyanate to form urea. Dry reagents thoroughly. |

| Racemization | High Temp / Strong Base | While rare in Curtius, excessive heating with strong bases can epimerize the |

| Difficult Purification | Phosphorous byproducts | Wash organic layer thoroughly with 5% Citric Acid or use column chromatography immediately. |

References

-

Mechanism & Stereochemistry: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][3][4][9][10] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Gabapentinoid Synthesis: Silverman, R. B., & Andruszkiewicz, R. (1991). A convenient synthesis of 3-alkyl-4-aminobutanoic acids. Synthesis, 1991(04), 273-274. (Describes the mono-ester Curtius route). Link

-

Process Safety: Dunn, P. J., et al. (2008). The Development of a Process for the Manufacture of Pregabalin.[7] Organic Process Research & Development, 12(3), 392–398. (Discusses safety of azide vs. Hofmann routes). Link

-

Azide Handling: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. gelest.com [gelest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. orgsyn.org [orgsyn.org]

- 7. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Purification methods for Diethyl 3-aminopentanedioate hydrochloride

Technical Support Center: Purification & Handling of Diethyl 3-aminopentanedioate hydrochloride

Executive Summary